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Introduction to URMC-099 and Its Research
Significance

URMC-099 is an orally bioavailable, brain-penetrant small molecule inhibitor developed at the University of
Rochester Medical Center that primarily targets mixed lineage kinase type 3 (MLK3) with an IC50 of 14
nM. This compound has emerged as a valuable research tool for investigating endosomal trafficking
pathways and their modulation in various disease contexts. Beyond its primary MLK3 target, URMC-099
exhibits a "broad-spectrum" kinase inhibition profile, affecting multiple kinases including LRRK2 (IC50 =
11 nM), FLT3 (IC50 = 4 nM), and ABL1 (IC50 = 6.8 nM), which contributes to its multifaceted effects on

intracellular signaling and trafficking pathways [1].

The research significance of URMC-099 stems from its unique ability to modulate critical cellular
processes including autophagy, phagolysosomal maturation, and endosomal trafficking while simultaneously
exerting anti-inflammatory effects and promoting neuroprotective responses. These properties have made
it an important investigative tool across multiple research domains including virology, neurodegenerative
diseases, and neuroinflammatory conditions. Notably, URMC-099 has been shown to extend the intracellular
half-life of co-administered nanoformulated therapeutics by altering their endosomal trafficking and storage,

opening new avenues for improving long-acting drug formulations [2] [3].
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Key Pharmacological Properties and Mechanism of
Action

Fundamental Pharmacological Characteristics

URMC-099 demonstrates favorable drug-like properties that make it suitable for research applications.
With a molecular weight of 421.54 g/mol and CAS number 1229582-33-5, it exhibits oral bioavailability
and significant blood-brain barrier penetration, enabling investigation of both peripheral and central
nervous system targets. The compound has a terminal elimination half-life of approximately 1.92-2.72 hours

in mouse models depending on administration route and dosage [1].

Table 1: Key Pharmacological Parameters of URMC-099

Parameter Value Experimental Context
Primary target (MLK3 IC50) 14 nM In vitro kinase assay
LRRK2 inhibition (IC50) 11 nM In vitro kinase assay
Blood-brain barrier penetration Significant Multiple in vivo models
Terminal elimination half-life 1.92-2.72 hours C57BL/6 mice (10 mg/kg)
Solubility in DMSO >33 mg/mL (78.28 mM) In vitro preparation

Molecular Mechanisms in Endosomal Trafficking Modulation

URMC-099's effects on endosomal trafficking operate through several interconnected molecular pathways.
The compound influences the kinase signaling cascade by inhibiting MLK3 and other targets, subsequently
reducing activation of JNK and p38 MAPK pathways that are involved in inflammatory responses and
cellular stress. This kinase modulation has downstream effects on endolysesomal function, promoting the
maturation and efficiency of phagolysosomal compartments while enhancing autophagic flux in multiple

cell types including macrophages and microglia [4] [5].
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Research demonstrates that URMC-099 treatment increases the accumulation of therapeutic nanoparticles in
Rab7- and Rabll-associated endosomal compartments, which correspond to late and recycling
endosomes respectively. This alteration in subcellular localization enhances the retention and prolongs the
activity of co-administered nanoformulated compounds. Additionally, URMC-099 reverses the block on
autophagy induced by various disease states, allowing cells to more effectively clear intracellular pathogens

and protein aggregates through autophagic degradation pathways [2] [3].
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Figure 1: Molecular Mechanisms of URMC-099 in Endosomal Trafficking Modulation. URMC-099 inhibits
multiple kinase targets including MLK3 and LRRK2, leading to MAPK pathway modulation and subsequent
effects on autophagy, endosomal trafficking, and inflammatory responses. The resulting accumulation in

Rab7/Rab11 compartments extends therapeutic storage and half-life.
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Quantitative Effects on Endosomal Trafficking and
Therapeutic Outcomes

Enhancement of Antiretroviral Therapies

In HIV research models, URMC-099 has demonstrated significant synergistic effects when combined with
nanoformulated antiretroviral therapy (nanoART). Studies using humanized mouse models infected with
HIV-1 showed that co-administration of URMC-099 (10 mg/kg, intraperitoneally daily) with folate-modified
nanoformulated atazanavir/ritonavir (100 mg/kg, weekly intramuscular injections) resulted in substantial
reduction of viral load and decreased numbers of HIV-1 infected CD4+ T-cells in lymphoid tissues
compared to either treatment alone [2]. These antiretroviral responses were linked to altered
phagolysosomal storage pathways leading to sequestration of nanoART in Rab-associated recycling and

late endosomes, which correspond to sites of viral maturation.

Mechanistic studies revealed that URMC-099 facilitated nanoART retention in monocyte-macrophages,
creating extended drug depots that enhanced antiviral activity. When combined with nanoformulated
dolutegravir, URMC-099 treatment resulted in a 50-fold increase in half-life of the antiretroviral agent,
dramatically extending its therapeutic presence and effect [3]. This unique interaction between URMC-099
and nanoformulated therapeutics represents a promising approach for developing long-acting antiretroviral

regimens with reduced dosing frequency requirements.

Table 2: Quantitative Effects of URMC-099 in HIV Research Models

Parameter Effect Experimental Context

Viral load reduction Significant enhancement HIV-1 infected humanized
mice

HIV-1 p24 antigen Dose-dependent reduction HIV-1 infected MDM cultures

Reverse transcriptase activity = Dose-dependent reduction HIV-1 infected MDM cultures

NanoART half-life 50-fold increase Dolutegravir with URMC-099
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Parameter Effect Experimental Context

CD4+ T-cell preservation Enhanced restoration HIV-1 infected humanized
mice

Intracellular nanoART Increased in Rab7/Rab11 Proteomic and imaging

retention compartments analysis

Applications in Neurodegenerative Disease Models

In Alzheimer's disease research, URMC-099 has shown significant effects on amyloid-f clearance and
reduction of neuroinflammatory pathways. Studies using APP/PS1 transgenic mouse models demonstrated
that URMC-099 treatment (10 mg/kg daily for 3 weeks) facilitated Ap clearance from the brain, restored
synaptic integrity as measured by synaptophysin and PSDO95 levels, and promoted hippocampal
neurogenesis [4]. These effects were accompanied by modulation of microglial activation states, with
URMC-099 promoting a transition toward less inflammatory phenotypes while enhancing phagocytic

capacity for A3 aggregates.

In multiple sclerosis research using experimental autoimmune encephalomyelitis (EAE) models, URMC-
099 treatment (10 mg/kg twice daily) protected hippocampal synapses, prevented loss of PSD95-positive
postsynaptic structures, and reversed deficits in hippocampal-dependent contextual fear conditioning [6]. The
compound demonstrated superior efficacy compared to highly selective MLK3 inhibitors, highlighting the
importance of its broad-spectrum kinase inhibition profile for achieving maximal therapeutic effects in

complex neuroinflammatory conditions.

Detailed Experimental Protocols

Protocol for HIV-1 NanoART Enhancement Studies

Purpose: To evaluate URMC-099's ability to enhance the efficacy and retention of nanoformulated

antiretroviral therapy in HIV-1 infected models.
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Materials:

¢ URMC-099 (prepared as 2 mg/mL in 5% DMSO, 40% PEG400, 55% saline)
¢ Nanoformulated antiretroviral drugs (e.g., atazanavir, ritonavir, dolutegravir)
e HIV-1ADA virus stocks (TCID50 determined)

e Human monocyte-derived macrophages (MDM) or humanized NSG mice

e Cell culture reagents and equipment

Methodology:

Cell Preparation and Infection:

o |solate human monocytes by leukopheresis from seronegative donors and differentiate into
MDM over 7 days using M-CSF (50 ng/mL) [2].

o Infect MDM with HIV-1ADA at MOI of 0.1 for 4 hours on day 0, or infect humanized NSG mice
intraperitoneally with 10°4 TCID50/mouse [2].

Drug Treatment:

o For in vitro studies: Pre-treat cells with URMC-099 (0.1-100 ng/mL) for 30 minutes, then co-
treat with nanoART (100 pM) and URMC-099 for 16 hours [2].

o For in vivo studies: Administer URMC-099 (10 mg/kg, IP) daily with weekly intramuscular
injections of nanoART (100 mg/kg) for three weeks beginning 10 weeks post-infection [2].

Assessment of Antiviral Efficacy:

[e]

Measure HIV-1 p24 antigen levels by immunostaining or ELISA.
Quantify reverse transcriptase activity in culture supernatants.
Determine integrated HIV-1 DNA using Alu-gag real-time PCR.
Analyze viral RNA by real-time RT-PCR.

[e]

o

(e]

Endosomal Trafficking Analysis:

o Process cells for confocal microscopy using antibodies against Rab7, Rabl11l, LAMP1, and HIV-
1p24.

o Isolate endosomal compartments by immunoaffinity separation for HPLC drug quantification.

o Perform SWATH proteomics to analyze phagolysosomal storage pathways.
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Figure 2: Experimental Workflow for HIV-1 NanoART Enhancement Studies. This protocol outlines the key
steps for evaluating URMC-099's ability to enhance nanoformulated antiretroviral therapy through
endosomal trafficking modulation, from initial cell preparation through comprehensive analysis of antiviral

efficacy and trafficking mechanisms.

Protocol for Amyloid-§ Clearance and Phagolysosomal Function

Purpose: To assess URMC-099's effects on amyloid-p clearance and phagolysosomal trafficking in

Alzheimer's disease models.

Materials:
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URMC-099 (prepared as 2 mg/mL in 5% DMSO, 40% PEG400, 55% saline)
Primary murine microglia or APP/PS1 transgenic mice

Monomeric AB42 peptides

Cell culture reagents and immunohistochemistry supplies

Methodology:

e Microglial Culture and Treatment:

o Isolate primary microglia from postnatal day 1 mouse brains and plate at 2x10"5 cells/well in
24-well plates [5].

o Pre-treat microglia with URMC-099 (100 nM) for 30 minutes, then incubate with monomeric
AB42 (10 pM) for specified durations.

¢ In Vivo Administration:

o Administer URMC-099 (10 mg/kg, IP) daily for 3 weeks to 4-month-old APP/PS1 mice [4].
o Include vehicle control groups (5% DMSO, 40% PEG400, 55% saline).

e Phagocytosis and Clearance Assessment:

o Measure AB uptake using immunofluorescence with pan-Ap antibodies.
o Quantify scavenger receptor expression (CD36, CD47) by Western blot.
o Assess co-localization of AB with endolysosomal markers (LAMP1, Rab7) by confocal

microscopy.
o Determine AB42 levels in cell lysates and media using ELISA.

¢ Inflammatory Pathway Analysis:

o Evaluate phosphorylation of MKK3, MKK4, p38, and JNK by Western blot.
o Measure pro-inflammatory cytokine (IL-13, IL-6, TNF-a) and anti-inflammatory cytokine (IL-4,
IL-13) expression by ELISA and real-time PCR.

Formulation, Dosing, and Research Applications

Research Formulation and Administration

For in vivo research applications, URMC-099 is typically prepared as a stable solution at 2 mg/mL in a
vehicle consisting of 5% DMSO, 40% polyethylene glycol 400 (PEG400), and 55% normal saline [7]. This
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formulation maintains compound stability and enables consistent dosing across experiments. The solution
should be stored at room temperature protected from light and used within designated stability timeframes.
For in vitro studies, URMC-099 can be prepared as concentrated stock solutions in DMSO (>33 mg/mL)
and diluted to working concentrations in appropriate cell culture media, keeping final DMSO concentrations

below 0.1% to maintain cell viability.

Dosing regimens vary by research application but commonly involve intraperitoneal administration of 10
mg/kg in rodent models. In HIV research, daily administration has been employed [2], while neuroprotection
studies have utilized twice-daily dosing [6] or pre-treatment regimens [7]. The specific dosing protocol
should be optimized based on the research objectives, with consideration of URMC-099's moderate terminal

elimination half-life of approximately 1.92-2.72 hours in mice [1].

Research Applications and Model Systems

URMC-099 has demonstrated utility across multiple research domains, primarily focused on modulating
endolysosomal function and attenuating neuroinflammation. In HIV research, it enhances nanoART
retention and efficacy by altering subcellular trafficking in monocyte-derived macrophages [2]. In
Alzheimer's disease models, it promotes A3 clearance through microglial phagolysosomal pathways [4] [5].
In multiple sclerosis research using EAE models, it preserves synaptic integrity and reduces cognitive
deficits [6]. Additionally, URMC-099 has shown efficacy in preventing surgery-induced cognitive

dysfunction in models of perioperative neurocognitive disorders without impairing fracture healing [7] [8].

The compound's broad-spectrum kinase inhibition profile makes it particularly useful for investigating
complex disease processes involving multiple signaling pathways. Its ability to penetrate the blood-brain
barrier enables research on central nervous system conditions, while its effects on peripheral immune cells
allow investigation of systemic inflammatory processes. Researchers should select appropriate model
systems based on their specific scientific questions, with consideration of URMC-099's multifaceted

mechanisms of action.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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